3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile
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Overview
Description
3-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-ylcarbonyl)benzonitrile is a complex organic compound characterized by its unique spiro structure, which includes an isobenzofuran ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-ylcarbonyl)benzonitrile typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro compounds in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-ylcarbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-ylcarbonyl)benzonitrile involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis (3-methylbenzenesulfinate): A similar spiro compound with applications in corrosion
Properties
IUPAC Name |
3-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-13-14-4-3-5-15(12-14)18(23)22-10-8-20(9-11-22)17-7-2-1-6-16(17)19(24)25-20/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWSGRRXAVHDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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